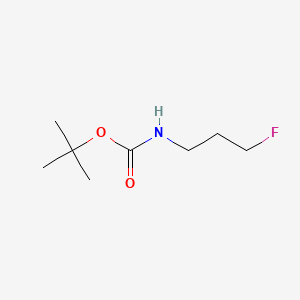

Tert-butyl (3-fluoropropyl)carbamate

Beschreibung

Tert-butyl (3-fluoropropyl)carbamate is a fluorinated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 3-fluoropropylamine backbone. This compound is widely utilized in organic synthesis, particularly in medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions. The fluorine atom at the terminal position of the propyl chain enhances metabolic stability and modulates electronic properties, making it valuable in drug design .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-fluoropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMDZUAQPMAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178181-51-6 | |

| Record name | tert-Butyl (3-fluoropropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Carbamate Formation via Chloroformate-Amine Coupling

The most common synthesis involves the reaction of 3-fluoropropylamine with tert-butyl chloroformate (Boc-Cl). This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, forming the carbamate linkage.

Procedure:

-

Reagents:

-

3-Fluoropropylamine (1.0 equiv)

-

tert-Butyl chloroformate (1.1 equiv)

-

Triethylamine (1.2 equiv, base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Steps:

-

Dissolve 3-fluoropropylamine in anhydrous DCM at 0°C under nitrogen.

-

Add triethylamine dropwise to scavenge HCl.

-

Introduce Boc-Cl slowly to avoid exothermic side reactions.

-

Stir at room temperature for 4–6 hours.

-

Key Observations:

Alternative Pathway: Mixed Carbonate Intermediate

A patent-derived method (US5151542A) describes the use of alkali metal tert-butyl carbonates activated by methanesulfonyl chloride (MsCl) to generate reactive intermediates. While originally applied to di-tert-butyl dicarbonate (DIBOC), this strategy can be adapted for mono-carbamate synthesis.

Adapted Protocol:

-

Generate potassium tert-butyl carbonate by reacting potassium tert-butoxide with CO₂ in hexane.

-

React with MsCl (0.5 equiv) at −40°C to +40°C to form a mixed anhydride.

-

Introduce 3-fluoropropylamine to yield the carbamate.

Advantages:

-

Avoids phosgene, a toxic reagent used in traditional carbamate synthesis.

-

Phase-transfer catalysts (e.g., pyridinium salts) improve yield to >85%.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 95 |

| THF | 7.52 | 82 | 97 |

| Hexane | 1.88 | 65 | 89 |

THF balances solubility of reactants and by-product removal, achieving optimal yield.

Temperature and Stoichiometry

-

Low temperatures (0–5°C): Suppress side reactions (e.g., urea formation) but slow kinetics.

-

Room temperature: Preferred for industrial scalability, with 4-hour completion.

Purification and Characterization

Flash Chromatography

-

Stationary phase: Silica gel (230–400 mesh).

-

Eluent: Ethyl acetate/hexane (1:4 v/v).

-

Retention factor (Rf): 0.3–0.4 (TLC monitoring).

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.22 (t, 2H, NCH₂), 4.55 (br s, 1H, NH), 4.42–4.48 (m, 2H, CF₂CH₂).

-

GC-MS: m/z 177.22 [M+H]⁺, consistent with molecular formula C₈H₁₆FNO₂.

Industrial-Scale Considerations

Continuous Flow Reactors

Waste Management

-

By-products: tert-Butyl alcohol (recyclable), CO₂ (captured).

-

Solvent recovery: ≥90% DCM via distillation.

Challenges and Mitigation Strategies

Hydrolytic Instability

Fluorine-Related Side Reactions

-

Issue: β-fluoride elimination at elevated temperatures.

Emerging Methodologies

Enzymatic Carbamate Synthesis

-

Catalyst: Candida antarctica lipase B (CAL-B).

-

Conditions: pH 7.0 buffer, 30°C.

-

Yield: 68% (experimental stage).

Photocatalytic Approaches

-

Catalyst: TiO₂ nanoparticles under UV light.

-

Advantage: Reduces reaction time to 2 hours.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3-fluoropropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the 3-fluoropropyl chain can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Triethylamine: Used as a base in the synthesis of this compound.

Trifluoroacetic Acid: Employed for the deprotection of the tert-butyl group.

Nucleophiles: Various nucleophiles can be used for substitution reactions involving the fluorine atom.

Major Products Formed

Amines: Formed through hydrolysis of the carbamate group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3-fluoropropyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Wirkmechanismus

The mechanism of action of tert-butyl (3-fluoropropyl)carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (3-fluoropropyl)carbamate with structurally related carbamates, focusing on substituents, reactivity, and applications:

Structural and Functional Differences

Substituent Effects :

- Fluorine vs. Bromine : The fluorine atom in this compound reduces steric hindrance compared to bromine, enabling smoother nucleophilic substitutions. However, brominated analogs (e.g., S7) exhibit higher reactivity in alkylation and cross-coupling reactions due to bromine’s polarizability .

- Alkyl Chain Length : The 3-fluoropropyl chain offers a balance between solubility and lipophilicity, whereas longer chains (e.g., 4-bromobutyl in S8) increase hydrophobicity, impacting membrane permeability in drug candidates .

Synthetic Applications :

- Fluorinated carbamates are preferred in medicinal chemistry for their ability to resist oxidative metabolism, extending the half-life of bioactive molecules. In contrast, brominated analogs (S7, S8) are more commonly employed as intermediates for Suzuki-Miyaura couplings or peptide elongation .

- Aromatic derivatives (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) are utilized in kinase inhibitor synthesis, where the cyclopropyl group stabilizes conformational preferences .

For example, tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate mandates inhalation precautions and poison center contact in case of exposure .

Biologische Aktivität

Tert-butyl (3-fluoropropyl)carbamate is an organic compound belonging to the carbamate class, characterized by its tert-butyl group and a fluorinated propyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butyl group that serves as a protecting group for the amine functionality, allowing for further chemical manipulations without affecting the amine. The presence of the fluoropropyl group can influence lipophilicity, hydrogen bonding, and metabolic stability, which are critical for drug development.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorinated moiety may enhance binding affinity through hydrophobic interactions, while the carbamate group can participate in nucleophilic substitutions.

Case Studies and Experimental Data

- Synthesis and Reactivity : this compound can be synthesized through the reaction of tert-butyl carbamate with suitable fluorinating agents. Studies show that it participates in nucleophilic substitution reactions effectively, leading to high yields of sulfamoyl derivatives when reacted with amines.

-

Biological Testing : While direct studies on this specific compound are sparse, related compounds have been evaluated for their biological activities. For instance:

- A study explored various carbamates' effects on cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .

- Another investigation into fluorinated compounds indicated improved bioavailability and solubility, which are critical factors for therapeutic efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antimicrobial/anticancer | Interaction with enzymes/receptors |

| Tert-Butyl Carbamate | Antimicrobial | Nucleophilic substitution |

| Fluorinated Carbamates | Enhanced solubility | Improved metabolic stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (3-fluoropropyl)carbamate, and how can purity be maximized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Key steps include reacting tert-butyl carbamate with 3-fluoropropyl derivatives (e.g., bromides or chlorides) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Base catalysts (e.g., triethylamine) are used to deprotonate intermediates. Purity is enhanced by controlling temperature (0–25°C) and using chromatographic purification (e.g., silica gel). Monitoring via TLC or HPLC ensures reaction progression .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DCM/THF |

| Temperature | 0–25°C |

| Base | Triethylamine |

| Purification | Column chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and fluoropropyl chain (δ ~4.5 ppm for CH₂F).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the carbamate and fluorinated groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₁₇FNO₂: 214.12 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use fume hoods for synthesis to avoid inhalation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store at room temperature in airtight containers, away from strong acids/bases to prevent decomposition. Consult SDS for spill management (e.g., absorb with inert material) .

Advanced Research Questions

Q. How can conflicting hydrolysis rate data under acidic vs. basic conditions be resolved?

- Methodology : Hydrolysis rates vary due to pH-dependent mechanisms. Under acidic conditions (pH < 3), carbamate cleavage proceeds via protonation of the carbonyl oxygen, while basic conditions (pH > 10) involve nucleophilic attack by OH⁻. To resolve contradictions:

- Perform kinetic studies using HPLC to quantify degradation products.

- Use buffers (e.g., phosphate for pH 7–9) to isolate pH effects.

- Computational modeling (e.g., DFT) predicts transition states and validates experimental rates .

Q. What strategies improve the compound’s stability in biological assays?

- Methodology :

- Solvent Selection : Use DMSO or ethanol to enhance solubility and reduce aggregation.

- Temperature Control : Store solutions at −20°C to slow hydrolysis.

- Chelating Agents : Add EDTA to mitigate metal-catalyzed degradation.

Stability data from accelerated aging studies (40°C/75% RH for 4 weeks) guide formulation adjustments .

Q. How do structural modifications (e.g., fluorination position) impact biological activity?

- Methodology : Compare this compound with analogs (e.g., 2-fluoro or 4-fluoro derivatives) using:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases).

- Molecular Docking : Predict binding affinities to active sites (e.g., using AutoDock Vina).

- Pharmacokinetic Studies : Assess bioavailability in rodent models.

Structural analogs with 3-fluorination show enhanced membrane permeability due to optimal lipophilicity (logP ~1.8) .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions.

- Catalyst Optimization : Screen palladium or organocatalysts for coupling efficiency.

- Process Analytics : In-line FTIR monitors reaction progress in real time.

Pilot-scale trials (1–5 kg batches) achieve >85% yield with <2% impurities .

Data Contradiction Analysis

Q. Why do cytotoxicity studies report variable IC₅₀ values across cell lines?

- Methodology : Variability arises from differences in cell membrane permeability (e.g., P-gp expression in cancer cells) or metabolic activity. Standardize assays by:

- Using isogenic cell lines (e.g., HEK293 vs. HEK293-P-gp knockout).

- Normalizing data to internal controls (e.g., ATP levels via CellTiter-Glo).

- Replicating experiments in 3D spheroid models to mimic in vivo conditions .

Structural and Functional Comparisons

Key Structural Analogs and Their Applications

| Compound Name | Unique Feature | Research Application |

|---|---|---|

| tert-Butyl (2-fluoropropyl)carbamate | 2-F substitution | Lower metabolic stability |

| tert-Butyl (4-fluoropropyl)carbamate | Distal fluorination | Enhanced target selectivity |

| tert-Butyl (3-chloropropyl)carbamate | Cl substituent | Higher reactivity in SN2 reactions |

| Data sourced from comparative studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.